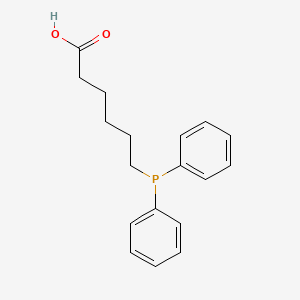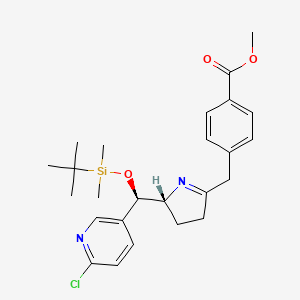
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate: is a chemical compound with the molecular formula C8H8ClNO5 . It is an ester consisting of a nitrofuran ring linked to a 3-chloropropanoate group through a methyl linkage . This compound is part of the nitrofuran family, known for their broad-spectrum antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 3-chloropropanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrofuran ring can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted derivatives at the chloropropanoate moiety.
Applications De Recherche Scientifique
Chemistry: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is used as a building block in the synthesis of more complex organic molecules .
Biology: In biological research, this compound is used to study the effects of nitrofuran derivatives on cellular processes .
Medicine: The antibacterial properties of nitrofuran derivatives make this compound a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparaison Avec Des Composés Similaires
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is unique due to its specific ester linkage and the presence of a chloropropanoate group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives .
Propriétés
Numéro CAS |
13295-81-3 |
|---|---|
Formule moléculaire |
C8H8ClNO5 |
Poids moléculaire |
233.60 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl 3-chloropropanoate |
InChI |
InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2 |
Clé InChI |
WOHKMXWHZYDNNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)



